Furo[3,2-c]pyridin-4-amine
Vue d'ensemble
Description
Furo[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H6N2O . It is a useful pharmacophore in several therapeutic areas .
Synthesis Analysis
The synthesis of Furo[3,2-c]pyridin-4-amine involves a regioselective cascade reaction of propargylamines with 4-hydroxy-2H-pyran-2-ones . Another method involves the formation of ortho-alkynyl quinone methide (o-AQM), 1,4-conjugate addition, followed by regioselective 5-exo-dig annulation, and a 1,3-H shift process .Molecular Structure Analysis
The molecular structure of Furo[3,2-c]pyridin-4-amine is characterized by a furo[3,2-c]pyridin-4-one core . The representative compound 8l (XY153) potently bound to BRD4 BD2 with an IC50 value of 0.79 nM and displayed 354-fold selectivity over BRD4 BD1 .Physical And Chemical Properties Analysis
Furo[3,2-c]pyridin-4-amine has a molecular weight of 134.14 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Applications De Recherche Scientifique
Bromodomain and Extra Terminal Domain (BET) Inhibitors
“Furo[3,2-c]pyridin-4-amine” derivatives have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) proteins . These inhibitors are being developed to separate efficacy and toxicity, which is a significant challenge with pan-BET inhibitors .
Cancer Therapeutics
The compound “8l (XY153)”, a derivative of “Furo[3,2-c]pyridin-4-amine”, has shown potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 . This suggests its potential as a therapeutic agent in the treatment of certain types of cancer .
Acute Myeloid Leukemia (AML) Treatment
The same compound “8l (XY153)” has also been suggested as a valuable lead compound for the development of potential therapeutics against Acute Myeloid Leukemia (AML) .
Selective BET Inhibitors
“Furo[3,2-c]pyridin-4-amine” derivatives have shown selectivity over different bromodomains. For instance, compound “8l (XY153)” displayed 354-fold selectivity over BRD4 BD1 and 6-fold BRD4 BD2 domain selectivity over other BET BD2 domains . This selectivity could be beneficial in developing more targeted therapies.
Safety Profile
The compound “8l (XY153)” showed weak cytotoxicity against the normal lung fibroblast cell line, highlighting the safety profile of this series of BD2 inhibitors .
Metabolic Stability
The compound “8l (XY153)” demonstrated good metabolic stability in vitro . This is an important factor in the development of potential therapeutic agents.
Mécanisme D'action
Target of Action
Furo[3,2-c]pyridin-4-amine has been identified as a potent inhibitor of the Bromodomain and Extra Terminal domain (BET) proteins, specifically the second bromodomain (BD2) of BRD4 . BRD4 is a member of the BET family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histone tails. These proteins play crucial roles in gene transcription regulation, cell cycle progression, and inflammation .
Mode of Action
The compound binds potently to the BRD4 BD2, displaying a high degree of selectivity over the first bromodomain (BD1) of BRD4 . This selective binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4-regulated genes .
Biochemical Pathways
The inhibition of BRD4 by Furo[3,2-c]pyridin-4-amine affects various biochemical pathways. BRD4 is involved in the regulation of several key cellular processes, including cell cycle progression, apoptosis, and inflammation. By inhibiting BRD4, the compound can potentially modulate these pathways, leading to downstream effects such as cell cycle arrest, apoptosis induction, or inflammation suppression .
Pharmacokinetics
Furo[3,2-c]pyridin-4-amine exhibits high gastrointestinal absorption and is BBB permeant, indicating good bioavailability . The compound is also predicted to have a good skin permeation coefficient .
Result of Action
The molecular and cellular effects of Furo[3,2-c]pyridin-4-amine’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression profiles, resulting in altered cellular behaviors such as reduced proliferation or increased apoptosis . In addition, the compound has shown potent antiproliferative activity against multiple tumor cell lines .
Action Environment
The action, efficacy, and stability of Furo[3,2-c]pyridin-4-amine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its target sites . Additionally, factors such as pH and temperature can potentially impact the compound’s stability and activity.
Safety and Hazards
Propriétés
IUPAC Name |
furo[3,2-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQAUYDCYPLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627437 | |
Record name | Furo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-4-amine | |
CAS RN |
33007-09-9 | |
Record name | Furo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furo[3,2-c]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structural modifications made to furo[3,2-c]pyridin-4-amine in this study, and how do they relate to the observed antibacterial activity?
A1: The research focuses on synthesizing amide analogues of furo[3,2-c]pyridin-4-amine and evaluating their antibacterial potential []. The study specifically explores the impact of introducing various aromatic and heterocyclic moieties to the amine group of the parent compound. This structure-activity relationship (SAR) study revealed that the presence of specific groups, such as 1-methyl-pyrrole, 1-methyl indole, and quinoline, significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria []. These findings suggest that the size and electronic properties of the substituents at the 4-amino position play a crucial role in determining the antibacterial efficacy of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.